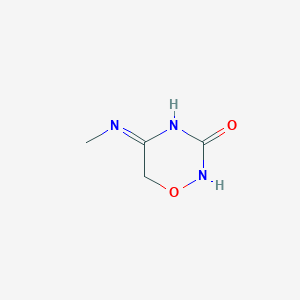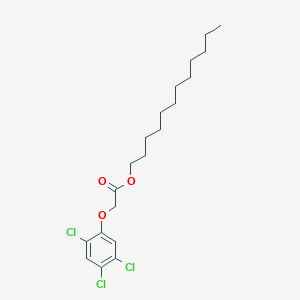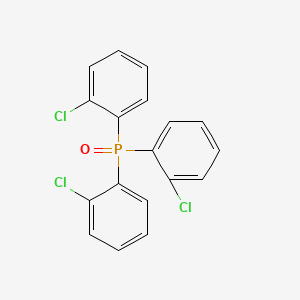
2,3,6-Trimethyloct-4-ene-2,3,6-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trimethyloct-4-ene-2,3,6-triol is an organic compound characterized by the presence of three hydroxyl groups (-OH) and a double bond within its carbon chain This compound falls under the category of polyhydroxy alcohols, which are known for their multiple hydroxyl functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethyloct-4-ene-2,3,6-triol typically involves multi-step organic reactions. One common method is the hydroxylation of a precursor compound, such as 2,3,6-Trimethyloct-4-ene, using oxidizing agents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure selective hydroxylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can be employed to facilitate the hydroxylation reaction. The use of continuous flow reactors and automated systems can further optimize the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6-Trimethyloct-4-ene-2,3,6-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using reagents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid (CH₃COOH) at room temperature.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) at elevated pressure.
Substitution: Thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) at 0-5°C.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 2,3,6-Trimethyloctane-2,3,6-triol.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
2,3,6-Trimethyloct-4-ene-2,3,6-triol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2,3,6-Trimethyloct-4-ene-2,3,6-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond may also participate in conjugation reactions, affecting the compound’s reactivity and interaction with biological molecules. Pathways involved include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2,3,6-Trimethyloctane-2,3,6-triol: Lacks the double bond, resulting in different reactivity and applications.
2,3,6-Trimethylhexane-2,3,6-triol: Shorter carbon chain, affecting its physical and chemical properties.
2,3,6-Trimethylhept-4-ene-2,3,6-triol: Similar structure but with a different carbon chain length, influencing its behavior in reactions.
Uniqueness
2,3,6-Trimethyloct-4-ene-2,3,6-triol is unique due to its combination of three hydroxyl groups and a double bond within an eight-carbon chain. This structural arrangement provides distinct reactivity and versatility, making it valuable for specific applications in synthesis, research, and industry.
Propiedades
Número CAS |
58497-15-7 |
|---|---|
Fórmula molecular |
C11H22O3 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
2,3,6-trimethyloct-4-ene-2,3,6-triol |
InChI |
InChI=1S/C11H22O3/c1-6-10(4,13)7-8-11(5,14)9(2,3)12/h7-8,12-14H,6H2,1-5H3 |
Clave InChI |
UEAIZJMLUFNYCT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C=CC(C)(C(C)(C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


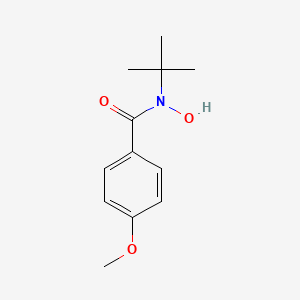
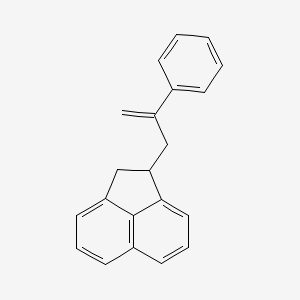


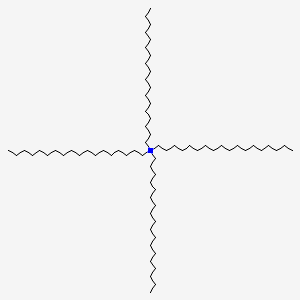
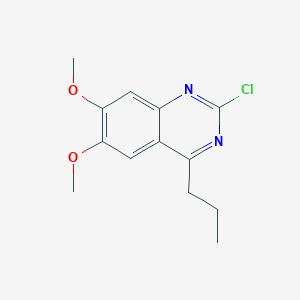
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)
![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)
![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)
![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)
